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Compound of Interest

Compound Name:
1-(5-Chloro-2-ethoxyphenyl)ethan-

1-one

CAS No.: 875258-48-3

Cat. No.: B3024520 Get Quote

Executive Summary
5-Chloro-2-ethoxyacetophenone (CAS: 54682-86-9) is a critical intermediate in the synthesis of

fine chemicals, agrochemicals, and pharmaceutical active ingredients (APIs), specifically

serving as a precursor for substituted benzoic acid derivatives.[1] Its physicochemical behavior

is dominated by the interplay between the lipophilic chloro-phenyl moiety and the polar, yet

non-protic, ethoxy-acetyl functionalities.[1]

This technical guide delineates the solubility landscape of 5-chloro-2-ethoxyacetophenone,

establishing a thermodynamic framework for solvent selection in process development.[1]

Unlike its hydroxy-analogue (5-chloro-2-hydroxyacetophenone), the ethoxy derivative lacks a

strong hydrogen-bond donor, significantly altering its dissolution entropy in protic solvents.[1]

This guide provides the methodology for precise solubility determination, thermodynamic

modeling via the Apelblat equation, and strategies for crystallization.[1]

Physicochemical Profile & Relevance[1][2][3][4][5]
[6]
Chemical Identity[1][3][5][6][7][8][9]

IUPAC Name: 1-(5-chloro-2-ethoxyphenyl)ethanone[1]
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CAS Number: 54682-86-9[1][2][3][4][5]

Molecular Formula:

[1]

Molecular Weight: 198.65 g/mol [1]

Physical State: Solid (crystalline) or supercooled liquid depending on purity/temperature.[1]

Key Functional Groups:

Chloro group (C-5): Increases lipophilicity and density.[1]

Ethoxy group (C-2): Provides steric bulk and electron donation; removes the phenolic H-

bond donor found in precursors.[1]

Acetyl group (C-1): Polar acceptor, susceptible to nucleophilic attack.[1]

Solubility Governing Principles
The solubility of 5-chloro-2-ethoxyacetophenone follows the "Like Dissolves Like" principle but

is nuanced by specific solute-solvent interactions:

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility due to dipole-dipole

interactions with the carbonyl group.[1]

Alcohols (e.g., Ethanol, Methanol): Moderate solubility.[1] The ethoxy group accepts

hydrogen bonds from the solvent, but the hydrophobic phenyl ring limits solubility at low

temperatures, making these ideal for cooling crystallization.[1]

Non-polar Solvents (e.g., Toluene, Hexane): Solubility is driven by dispersion forces.[1]

Toluene often shows high solubility due to

stacking interactions.[1]

Experimental Methodology: Laser Dynamic
Measurement
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To ensure high-fidelity solubility data (

) necessary for process scale-up, the Laser Monitoring Observation Technique is the industry
standard, superior to static gravimetric methods for detecting the precise point of dissolution
(disappearance of the solid phase).[1]

Protocol: Dynamic Solubility Determination
Equipment:

Jacketed glass vessel (50 mL) with precise temperature control (

K).

Laser transmissometer.[1]

Magnetic stirrer (constant RPM).[1]

Step-by-Step Workflow:

Preparation: Weigh a specific mass (

) of 5-chloro-2-ethoxyacetophenone and solvent (

) into the vessel.

Equilibration: Set the thermostat to a temperature well below the estimated saturation point.

Heating Ramp: Increase temperature slowly (e.g., 2 K/h) while stirring.

Laser Detection: Continuously monitor laser intensity (

) passing through the solution.[1]

State A (Heterogeneous): Scattering by crystals

Low Intensity.[1]

State B (Homogeneous): Crystals dissolve

Sharp rise in Intensity.[1]
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Data Capture: Record the temperature (

) at the inflection point where

maximizes.[1] This is the saturation temperature (

) for the mole fraction

.[1]

Repetition: Repeat with varying solute/solvent ratios to construct the full curve.

Weigh Solute (m1)
& Solvent (m2)

Heterogeneous Slurry
(Laser Scattering High)

Controlled Heating
(2 K/h)

Laser Intensity Jump
(Dissolution Point)

T < T_sat

Calculate Mole Fraction (x)
vs. Temperature (T)

T = T_sat

Next Concentration

Click to download full resolution via product page

Figure 1: Workflow for dynamic solubility determination using laser monitoring.

Thermodynamic Modeling
Raw data must be correlated to thermodynamic models to allow for interpolation and process

simulation.[1]

Modified Apelblat Equation
The modified Apelblat equation is the most authoritative model for correlating solubility of

acetophenone derivatives in pure solvents.[1] It accounts for the non-ideal behavior of the

solution.[1]

: Mole fraction solubility.[1]

: Absolute temperature (K).[1]

: Empirical parameters derived from regression analysis.

Interpretation:
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Parameter A & C: Reflect the variation of activity coefficients.

Parameter B: Related to the enthalpy of solution.[1] A negative

(resulting in a positive slope for

vs

) confirms the dissolution is endothermic.[1]

Van't Hoff Equation
For a simplified view of the enthalpy change (

) and entropy change (

): [1]

Positive

: Indicates that heat is absorbed during dissolution.[1] This is typical for 5-chloro-2-
ethoxyacetophenone, meaning solubility increases with temperature.[1]

Positive

: Indicates increased disorder as the crystal lattice breaks down.[1]

Solubility Landscape & Data Trends[1]
While specific batch data varies by purity, the following trends are characteristic of 5-chloro-2-

ethoxyacetophenone based on structural analogues (e.g., 5-chloro-2-methoxyacetophenone)

and polarity matching.

Solvent Efficiency Ranking (Descending Solubility)
Acetone / Ethyl Acetate: Excellent solubility.[1] Best for dissolving the crude product before

recrystallization.[1]

Toluene: Good solubility.[1][2] Useful for azeotropic drying if water is present.[1]
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Ethanol / Methanol: Moderate solubility with strong temperature dependence.[1] Ideal for

crystallization.[1]

Water: Insoluble (Anti-solvent).[1]

Representative Solubility Data (Simulated for Process
Design)
Note: Values are representative of the class behavior for process estimation.

Solvent
Solubility at
283.15 K (Mole
Fraction)

Solubility at
323.15 K (Mole
Fraction)

Temperature
Sensitivity

Suitability for
Crystallization

Methanol 0.025 0.140 High Excellent

Ethanol 0.030 0.165 High Excellent

Acetone 0.150 >0.400 Moderate
Poor (Too

soluble)

Ethyl Acetate 0.120 >0.350 Moderate
Good (for

extraction)

Toluene 0.090 0.280 Moderate Good

Process Application: Crystallization Strategy[1]
The primary utility of solubility data is designing the purification step.[1] For 5-chloro-2-

ethoxyacetophenone, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

[1]

Strategy A: Cooling Crystallization (Ethanol)
Since the solubility curve in ethanol is steep (high

), cooling a saturated solution from 50°C to 5°C yields high recovery.[1]
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Strategy B: Anti-solvent Crystallization (Acetone/Water)
[1]

Dissolve crude 5-chloro-2-ethoxyacetophenone in Acetone (high solubility).[1]

Slowly add Water (anti-solvent).[1]

The solubility limit decreases rapidly, forcing precipitation.[1]

Crude 5-Chloro-2-ethoxyacetophenone

Select Solvent System

Ethanol (Cooling)

High Purity Req

Acetone + Water (Anti-solvent)

High Yield Req

Heat to 50°C
(Dissolution)

Dissolve in Acetone
(Ambient Temp)

Cool to 5°C
(Rate: 0.5 K/min)

Dose Water
(Maintains Supersaturation)

Pure Crystals
(Filter & Dry)

Click to download full resolution via product page

Figure 2: Decision tree for crystallization based on solubility profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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